molecular formula C19H17F3N2O2 B6539199 N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(trifluoromethyl)benzamide CAS No. 1060262-67-0

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(trifluoromethyl)benzamide

Cat. No.: B6539199
CAS No.: 1060262-67-0
M. Wt: 362.3 g/mol
InChI Key: HHQBPEMZUXLBNM-UHFFFAOYSA-N
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Description

    Starting Materials: The phenyl intermediate and a trifluoromethylating agent.

    Reaction Conditions: The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.

    Catalysts/Reagents: Copper(I) iodide and a suitable ligand to facilitate the transfer of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes:

    Scaling Up: Using larger reactors and continuous flow systems to handle increased volumes.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to ensure high purity.

    Quality Control: Implementing rigorous testing protocols to ensure consistency and compliance with regulatory standards.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(trifluoromethyl)benzamide typically involves multiple steps:

  • Formation of the Cyclopropylcarbamoyl Intermediate

      Starting Materials: Cyclopropylamine and a suitable acyl chloride.

      Reaction Conditions: The reaction is carried out in an inert solvent like dichloromethane, under cooling conditions to control the exothermic nature of the reaction.

      Catalysts/Reagents: Often, a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

  • Attachment of the Phenyl Ring

      Starting Materials: The cyclopropylcarbamoyl intermediate and a bromobenzene derivative.

      Reaction Conditions: A palladium-catalyzed Suzuki-Miyaura coupling reaction is employed.

      Catalysts/Reagents: Palladium(II) acetate, a phosphine ligand, and a base such as potassium carbonate.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidation of the phenyl ring can lead to the formation of quinones or other oxidized derivatives.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Usually performed in anhydrous solvents under inert atmosphere.

      Products: Reduction of the carbonyl groups can yield alcohols or amines.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Often carried out in polar aprotic solvents.

      Products: Substitution reactions can introduce new functional groups onto the phenyl ring or the amide nitrogen.

Scientific Research Applications

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(trifluoromethyl)benzamide has several applications in scientific research:

  • Medicinal Chemistry

      Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

      Biological Activity: Studied for its interactions with various biological targets, including enzymes and receptors.

  • Materials Science

      Polymer Synthesis: Used as a building block in the synthesis of advanced polymers with unique properties.

      Surface Coatings: Explored for its potential in creating specialized surface coatings with enhanced durability and chemical resistance.

  • Chemical Biology

      Probe Development: Utilized in the design of chemical probes for studying biological processes.

      Mechanistic Studies: Employed in research to elucidate the mechanisms of complex biochemical reactions.

Mechanism of Action

The mechanism by which N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(trifluoromethyl)benzamide exerts its effects involves several molecular targets and pathways:

  • Molecular Targets

      Enzymes: Inhibits or modulates the activity of specific enzymes involved in metabolic pathways.

      Receptors: Binds to and activates or inhibits receptors on the cell surface or within cells.

  • Pathways

      Signal Transduction: Alters signal transduction pathways, leading to changes in cellular responses.

      Gene Expression: Influences the expression of genes involved in various physiological processes.

Comparison with Similar Compounds

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(trifluoromethyl)benzamide can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

      N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(methyl)benzamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

      N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(chloromethyl)benzamide: Contains a chloromethyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

  • Uniqueness

      Trifluoromethyl Group: The presence of the trifluoromethyl group imparts unique electronic and steric properties, enhancing its stability and reactivity.

      Cyclopropylcarbamoyl Group: Contributes to the compound’s rigidity and influences its interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(trifluoromethyl)benzamide, identified by its CAS number 1207055-94-4, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N4O2SC_{17}H_{20}N_{4}O_{2}S, with a molecular weight of 344.4 g/mol. The presence of the trifluoromethyl group is significant as it often enhances biological activity due to increased lipophilicity and metabolic stability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. For instance, derivatives similar to this compound have demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The minimum inhibitory concentrations (MICs) for these compounds were reported to range from 125 µM to 250 µM, indicating moderate activity against these pathogens .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In a related study, compounds with similar structural motifs showed IC50 values ranging from 27.04 µM to 106.75 µM for AChE inhibition, suggesting that this compound may possess comparable inhibitory effects . This inhibition is crucial for potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's.

Case Studies

  • Antimicrobial Evaluation : In vitro studies conducted on various derivatives revealed that compounds with the trifluoromethyl moiety exhibited enhanced antistaphylococcal activity. One specific derivative showed an MIC of 62.5 µM against Mycobacterium kansasii , supporting the hypothesis that trifluoromethyl substitutions can significantly improve antimicrobial properties .
  • Enzyme Inhibition Studies : A comprehensive study on hydrazinecarboxamide derivatives indicated that certain analogs demonstrated potent AChE inhibition, with some outperforming established drugs like rivastigmine. The structural modifications in these compounds provide insights into optimizing enzyme inhibitors for therapeutic use .

ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound is critical for its development as a pharmaceutical agent. Preliminary evaluations suggest favorable properties; however, detailed studies are necessary to fully characterize its pharmacokinetics and toxicity .

Properties

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2/c20-19(21,22)16-4-2-1-3-15(16)18(26)24-14-7-5-12(6-8-14)11-17(25)23-13-9-10-13/h1-8,13H,9-11H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQBPEMZUXLBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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